(Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate
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Overview
Description
(Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with a thiazolidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-2-[(2E,4E)-4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
- Ethyl 2-cyano-2-[(2E,4E)-4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
Uniqueness
(Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate is unique due to its specific structural features, such as the presence of a thiazolidine ring and the combination of cyano and ester groups
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-3-24-17(22)12(10-18)16-19(11-7-5-4-6-8-11)15(21)13(25-16)9-14(20)23-2/h4-9H,3H2,1-2H3/b13-9+,16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWHFFSQUYIOM-FSAYJUFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(=CC(=O)OC)S1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)/C(=C\C(=O)OC)/S1)C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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